

Spectroscopic data (NMR, IR, MS) of 4-Oxoadamantane-1-carboxamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Oxoadamantane-1-carboxamide

Cat. No.: B128329

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **4-Oxoadamantane-1-carboxamide**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Oxoadamantane-1-carboxamide**, a rigid, cage-like molecule of interest in medicinal chemistry and materials science. Adamantane derivatives are widely utilized as scaffolds in drug design due to their unique lipophilic and steric properties, which can enhance pharmacokinetic profiles. This document synthesizes predicted and analogous experimental data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characterization of the title compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's structural and analytical profile. While direct, comprehensive literature on **4-Oxoadamantane-1-carboxamide** is scarce, this guide leverages data from closely related analogs, primarily 4-Oxoadamantane-1-carboxylic acid, to provide a robust and scientifically grounded predictive analysis.

Molecular Structure and Key Features

4-Oxoadamantane-1-carboxamide possesses a tricyclic alkane framework (tricyclo[3.3.1.1^{3,7}]decane) functionalized with a ketone at the C4 position and a primary carboxamide at the C1 bridgehead position. The rigid, diamondoid structure of the adamantane

cage locks the molecule into a single, strain-free conformation, which simplifies spectral interpretation, particularly in NMR.

The numbering of the adamantane core is crucial for unambiguous spectral assignment. The bridgehead positions are 1, 3, 5, and 7. The methylene bridge positions are 2, 4, 6, 8, 9, and 10. In this specific molecule, the substituents are at C1 and C4.

Figure 1: Structure of 4-Oxoadamantane-1-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Due to the molecule's symmetry and rigidity, well-resolved spectra are expected. The following predictions are based on established substituent effects in adamantane systems and data from analogous compounds.[\[1\]](#)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show several distinct signals corresponding to the protons on the adamantane cage and the amide N-H protons. The cage protons are diastereotopic, leading to complex splitting patterns, but can be broadly assigned based on their proximity to the electron-withdrawing ketone and carboxamide groups.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Notes
-CONH ₂	5.5 - 7.5	Broad singlet (2H)	Chemical shift is solvent-dependent and can exchange with D ₂ O.
Cage CH	2.0 - 2.5	Multiplet	Protons alpha to the ketone and adjacent to the carboxamide group are deshielded.
Cage CH ₂	1.8 - 2.2	Multiplet	Remaining methylene and methine protons of the adamantane core.

Causality Behind Predictions:

- The amide protons (-CONH₂) are expected to appear as a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Their chemical shift is highly sensitive to solvent and concentration.
- The adamantane cage protons will appear in the 1.8-2.5 ppm range. Protons on carbons adjacent (alpha) to the carbonyl groups (C=O at C4 and C=O of the amide at C1) will be shifted downfield due to the anisotropic effect and inductive electron withdrawal of the carbonyls. This is consistent with data from related adamantane structures.[2]

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in the molecule. The chemical shifts are highly predictable based on the functional groups present.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
C=O (Ketone)	205 - 220	The ketone carbonyl is significantly deshielded.
C=O (Amide)	175 - 185	The amide carbonyl is typically found in this region.
C1 (Bridgehead)	40 - 50	Quaternary carbon attached to the carboxamide group.
C4 (Bridgehead)	50 - 60	Carbon bearing the ketone, deshielded.
Cage CH	30 - 45	Methine carbons of the adamantine core.
Cage CH ₂	25 - 40	Methylene carbons of the adamantine core.

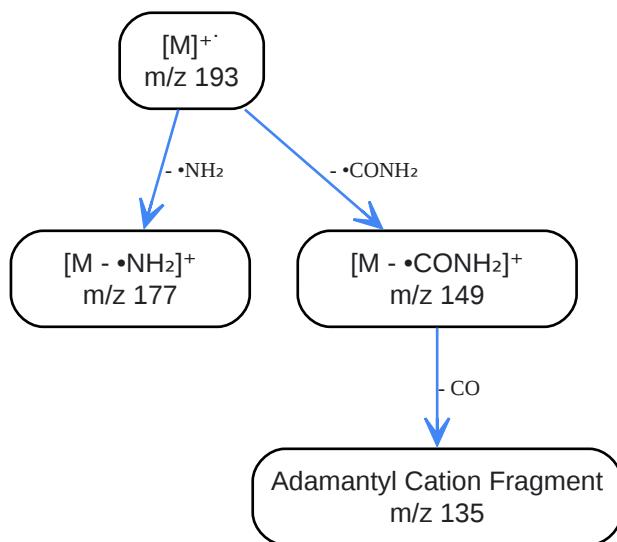
Causality Behind Predictions:

- The chemical shifts of carbonyl carbons are highly characteristic. Ketone carbonyls typically appear at lower field (higher ppm) than amide carbonyls.[\[3\]](#)
- The bridgehead carbons (C1 and C4) are deshielded by the attached electronegative groups (carboxamide and ketone, respectively). The remaining cage carbons will have shifts typical for saturated sp^3 carbons, with minor variations due to their spatial relationship to the functional groups.[\[1\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of **4-Oxoadamantane-1-carboxamide** will be dominated by absorptions from the two carbonyl groups and the N-H bonds of the primary amide.

Vibrational Mode	Expected Frequency (cm ⁻¹)	Intensity	Notes
N-H Stretch	3100 - 3500	Medium-Strong	Primary amides typically show two bands in this region (symmetric and asymmetric stretching).[5]
C-H Stretch (sp ³)	2850 - 3000	Medium-Strong	Characteristic of the adamantane cage.[6]
C=O Stretch (Ketone)	~1715	Strong	The five-membered ring-like strain of the cage can slightly increase the frequency.
C=O Stretch (Amide I)	1650 - 1680	Strong	The primary amide carbonyl absorption is a key diagnostic peak.
N-H Bend (Amide II)	1590 - 1650	Medium-Strong	This band results from N-H bending and C-N stretching.[5]


Expert Insights: The key to distinguishing this compound from its carboxylic acid precursor (4-Oxoadamantane-1-carboxylic acid) lies in the IR spectrum. The carboxylic acid would show a very broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹.[5][7] The amide, in contrast, displays sharp N-H stretching bands and two distinct carbonyl-region bands (Amide I and Amide II), making IR an excellent tool for monitoring the conversion of the acid to the amide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

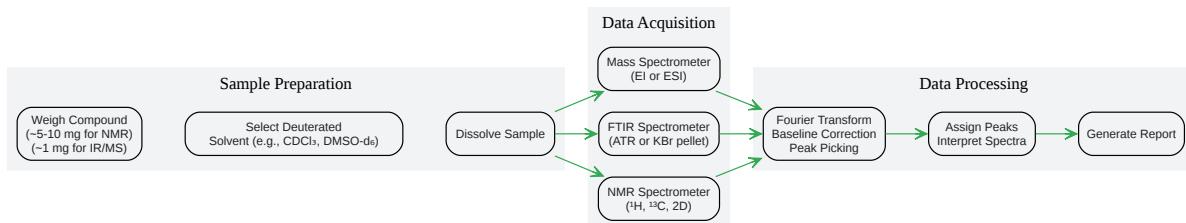
- Molecular Formula: C₁₁H₁₅NO₂
- Molecular Weight: 193.24 g/mol
- Expected M⁺ Peak (EI-MS): m/z 193

Proposed Fragmentation Pathway: Under electron ionization (EI), the molecular ion is expected to undergo fragmentation through characteristic pathways for adamantane derivatives and amides.

[Click to download full resolution via product page](#)

Figure 2: Proposed key fragmentation steps for **4-Oxoadamantane-1-carboxamide**.

Trustworthiness of the Protocol: The most likely fragmentation involves the loss of the carboxamide group or parts of it.


- Loss of the amino radical (•NH₂): This would lead to a fragment at m/z 177.
- Loss of the carboxamide radical (•CONH₂): This is a very common pathway for primary amides, resulting in a stable acylium ion or, in this case, the adamantyl cation after rearrangement. This would give a major peak at m/z 149.
- Formation of the adamantyl cation: The adamantane cage itself is very stable. A major fragment corresponding to the adamantyl cation (m/z 135) is often observed in the mass

spectra of adamantane derivatives.^[8] This can arise from the m/z 149 fragment by loss of carbon monoxide (CO).

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

General Analytical Workflow

[Click to download full resolution via product page](#)

Figure 3: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **4-Oxoadamantane-1-carboxamide** in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6). DMSO-d_6 is often preferred for amides to ensure the N-H protons are clearly visible.
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Acquire spectra with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

- ^{13}C NMR Acquisition: Acquire proton-decoupled spectra with a spectral width of ~250 ppm, a relaxation delay of 2-5 seconds, and accumulate several hundred to a few thousand scans for good signal-to-noise ratio.

FTIR Spectroscopy Protocol

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.
 - KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
- Acquisition: Collect the spectrum from 4000 to 400 cm^{-1} . Average 16-32 scans to improve the signal-to-noise ratio. Perform a background scan prior to the sample scan.

Mass Spectrometry Protocol

- Instrumentation: Use a mass spectrometer with either Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
- Sample Introduction:
 - EI-MS: Introduce the sample via a direct insertion probe or GC inlet.
 - ESI-MS: Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the source.
- Data Acquisition: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-300). For high-resolution mass spectrometry (HRMS), ESI is typically used to confirm the elemental composition.[9]

Conclusion

The structural characterization of **4-Oxoadamantane-1-carboxamide** can be effectively achieved through a combination of NMR, IR, and mass spectrometry. This guide provides a

detailed predictive framework for the expected spectroscopic data based on established chemical principles and analysis of analogous structures. The key identifying features are the distinct signals of the amide and ketone groups in the IR and ^{13}C NMR spectra, the characteristic cage proton signals in the ^1H NMR spectrum, and a predictable fragmentation pattern in the mass spectrum. These data and protocols provide a solid foundation for any researcher or professional engaged in the synthesis, analysis, or application of this important adamantane derivative.

References

- Vertex AI Search. (2024).
- ChemInform Abstract: Unusual Reaction of Adamantane-1-carboxylic Acid and Adamantane-1-carbonyl Chloride with Acetonitrile and Carbon Tetrachloride in the Presence of $\text{VO}(\text{acac})_2$. (n.d.). ResearchGate.
- National Center for Biotechnology Information. (n.d.). 4-Oxoadamantane-1-carboxylic acid. PubChem Compound Database.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: ^{13}C NMR Chemical Shifts. Organic Chemistry Data.
- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (n.d.).
- Axios Research. (n.d.). 4-Oxoadamantane-1-carboxylic Acid.
- Duddeck, H., & Hollowood, F. (1979).
- Dračínský, M., Santos Hurtado, C., Masson, E., & Kaleta, J. (n.d.). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[1]uril - Supporting Information.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: ^1H NMR Chemical Shifts. Organic Chemistry Data.
- National Institute of Standards and Technology. (n.d.). Adamantane-1-carboxylic acid. NIST Chemistry WebBook.
- eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. (n.d.). ResearchGate.
- Clark, J. (n.d.). interpreting infra-red spectra. Chemguide.
- Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (n.d.). National Institutes of Health.

- LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- National Center for Biotechnology Information. (n.d.). 4-hydroxyadamantane-1-carboxylic Acid. PubChem Compound Database.
- Akishina, E. A., et al. (2022). Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 58(2), 173-181.
- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (2022). MDPI.
- Synthesis and Characterization of cis-/trans-(\pm)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (2023). MDPI.
- Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. (n.d.). National Institutes of Health.
- Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (n.d.). PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. kbfi.ee [kbfi.ee]
- 2. 1-Adamantanecarboxylic acid(828-51-3) 1H NMR [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 4-Oxoadamantane-1-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b128329#spectroscopic-data-nmr-ir-ms-of-4-oxoadamantane-1-carboxamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com